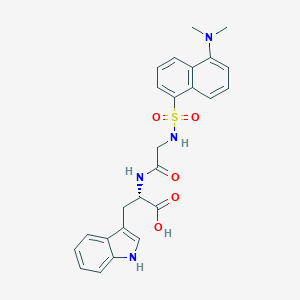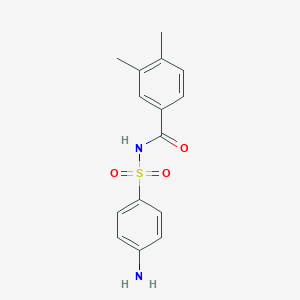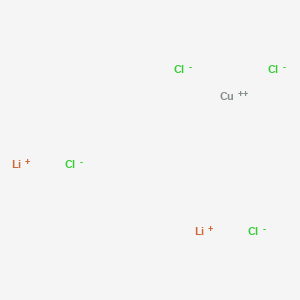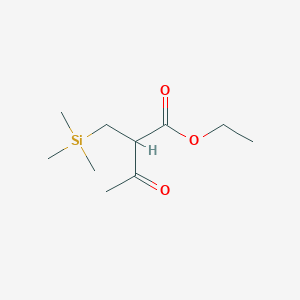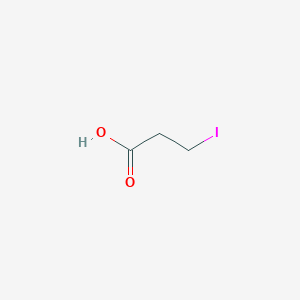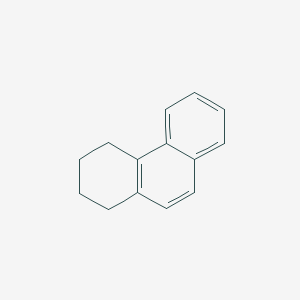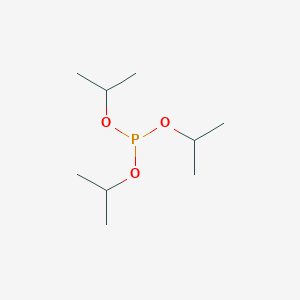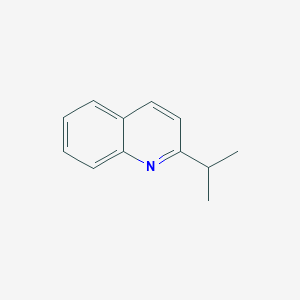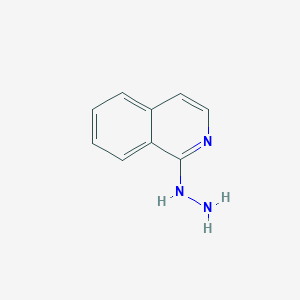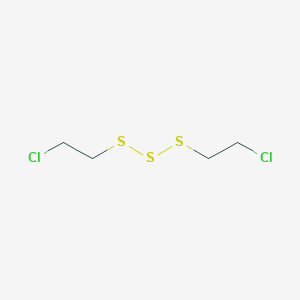
Trisulfide, bis(2-chloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisulfide, bis(2-chloroethyl)-, also known as TCEP, is a chemical compound that is widely used in scientific research. It is a reducing agent that is commonly used to break disulfide bonds in proteins and peptides. TCEP is also used as a stabilizer for enzymes and proteins, and as a crosslinker for biomolecules. In
科学研究应用
Trisulfide, bis(2-chloroethyl)- is widely used in scientific research as a reducing agent for disulfide bonds in proteins and peptides. It is also used as a stabilizer for enzymes and proteins, and as a crosslinker for biomolecules. Trisulfide, bis(2-chloroethyl)- is commonly used in protein crystallography, mass spectrometry, and proteomics research.
作用机制
Trisulfide, bis(2-chloroethyl)- is a strong reducing agent that is able to break disulfide bonds in proteins and peptides. It does this by donating electrons to the sulfur atoms in the disulfide bond, which causes the bond to break. Trisulfide, bis(2-chloroethyl)- is also able to reduce other oxidized functional groups, such as sulfoxides and nitro groups.
Biochemical and Physiological Effects:
Trisulfide, bis(2-chloroethyl)- is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe reducing agent for use in scientific research.
实验室实验的优点和局限性
Trisulfide, bis(2-chloroethyl)- has several advantages for use in lab experiments. It is a strong reducing agent that is able to break disulfide bonds in proteins and peptides. It is also stable in solution, and does not require the addition of acid or base to activate it. Trisulfide, bis(2-chloroethyl)- is also relatively inexpensive and easy to use.
However, Trisulfide, bis(2-chloroethyl)- does have some limitations for lab experiments. It is not effective at reducing all types of disulfide bonds, and may require longer incubation times for some proteins and peptides. Trisulfide, bis(2-chloroethyl)- can also react with other functional groups in proteins and peptides, such as thiol groups, which can affect the stability and activity of the protein or peptide.
未来方向
There are several future directions for research on Trisulfide, bis(2-chloroethyl)-. One area of research is the development of new reducing agents that are more effective and selective than Trisulfide, bis(2-chloroethyl)-. Another area of research is the use of Trisulfide, bis(2-chloroethyl)- in the development of new protein-based therapeutics. Trisulfide, bis(2-chloroethyl)- could be used to break disulfide bonds in proteins to create new therapeutic molecules with improved stability and activity. Additionally, Trisulfide, bis(2-chloroethyl)- could be used in the development of new diagnostic assays for the detection of disulfide-bonded proteins and peptides.
合成方法
Trisulfide, bis(2-chloroethyl)- is synthesized by reacting tris(2-carboxyethyl)phosphine with thionyl chloride and 2-chloroethanol. Tris(2-carboxyethyl)phosphine is first dissolved in dichloromethane and then thionyl chloride is added dropwise. The mixture is stirred for 2 hours at room temperature, and then 2-chloroethanol is added. The reaction is then heated to reflux for 12 hours. The resulting Trisulfide, bis(2-chloroethyl)- is purified by column chromatography.
属性
CAS 编号 |
19149-77-0 |
|---|---|
产品名称 |
Trisulfide, bis(2-chloroethyl)- |
分子式 |
C4H8Cl2S3 |
分子量 |
223.2 g/mol |
IUPAC 名称 |
1-chloro-2-(2-chloroethyltrisulfanyl)ethane |
InChI |
InChI=1S/C4H8Cl2S3/c5-1-3-7-9-8-4-2-6/h1-4H2 |
InChI 键 |
XHODIRQQNWHUGV-UHFFFAOYSA-N |
SMILES |
C(CCl)SSSCCCl |
规范 SMILES |
C(CCl)SSSCCCl |
同义词 |
BIS(2-CHLOROETHYL)TRISULPHIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



